Specific Scientific Field: The specific scientific field is Cancer Research, specifically Melanoma.
Summary of the Application: IMD-0354 has been identified as a Glutamine Carrier Protein Inhibitor in Melanoma . It’s a potent inhibitor of glutamine uptake that attained sustained low intracellular glutamine levels .
Methods of Application or Experimental Procedures: An image-based screen was performed to identify small molecules that are able to prevent the localization of SLC1A5 to the plasma membrane without impacting cell shape . IMD-0354 was selected for further detailed functional assessment .
Results or Outcomes: IMD-0354 attenuated mTOR signaling, suppressed two- and three-dimensional growth of melanoma cells, and induced cell-cycle arrest, autophagy, and apoptosis . It effectively inhibited growth of tumor cells in culture as well as in preclinical models .
Specific Scientific Field: The specific scientific field is Cancer Research, specifically Breast Cancer.
Summary of the Application: IMD-0354 targets Breast Cancer Stem Cells . It’s a novel approach for an adjuvant to chemotherapy to prevent multidrug resistance in a murine model .
Methods of Application or Experimental Procedures: IMD-0354 was used in combination therapy with doxorubicin encapsulated in targeted nanoparticles . The targeted drug delivery was achieved with a legumain inhibitor .
Results or Outcomes: IMD-0354 was found to decrease the side population (SP) of cells, which are proposed to be responsible for multidrug resistance (MDR) and tumor repopulation . It reduced viability and increased apoptosis in non-CSCs .
IMD-0354 is a small molecule compound known for its role as an inhibitor of the IκB kinase complex, specifically targeting IκB kinase beta. This inhibition prevents the phosphorylation of IκBα, leading to the retention of this protein in the cytoplasm and subsequently blocking the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells. The chemical structure of IMD-0354 is characterized by its unique combination of a 5-chloro-2-hydroxy-benzamide moiety and a 3,5-bis-trifluoromethyl-phenyl group, which contributes to its biological activity and specificity .
The mechanism of action for this compound remains elusive. Research suggests it might inhibit cholinesterases, enzymes that break down acetylcholine, a vital neurotransmitter []. Inhibiting these enzymes could potentially elevate acetylcholine levels in the brain, offering a therapeutic approach for neurodegenerative diseases. However, further studies are needed to confirm this mechanism.
IMD-0354 exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines. It has been shown to inhibit NF-κB activation, which is crucial for cell survival and proliferation. In chronic lymphocytic leukemia cells, IMD-0354 induced apoptosis and reduced DNA-binding activity of NF-κB in a dose-dependent manner . Furthermore, it has demonstrated the ability to inhibit glutamine uptake, leading to reduced growth in melanoma cells and other tumor-derived cell lines . This compound's effects on cellular metabolism and signaling pathways make it a promising candidate for cancer therapy.
The synthesis of IMD-0354 typically involves several key steps:
These methods allow for the generation of analogues with varying biological activities, providing insights into structure-activity relationships .
IMD-0354 has potential applications in cancer treatment due to its ability to modulate NF-κB signaling pathways. Its role as an apoptosis inducer makes it relevant in therapeutic strategies targeting various malignancies, including chronic lymphocytic leukemia and melanoma . Additionally, its inhibitory effects on glutamine metabolism suggest applications in metabolic reprogramming strategies for cancer therapy .
Studies have indicated that IMD-0354 interacts specifically with components of the NF-κB signaling pathway. By inhibiting IκB kinase beta, it prevents the degradation of IκBα, thereby blocking NF-κB activation. This interaction has been confirmed through various assays that measure apoptosis rates and NF-κB DNA-binding activity following treatment with IMD-0354 . Furthermore, combination studies with other inhibitors have shown enhanced efficacy against tumor cells, highlighting its potential for use in combination therapies .
Several compounds share structural similarities or biological activities with IMD-0354. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
BAY 11-7082 | An IκB kinase inhibitor similar in function | Known for its rapid onset but less specificity |
TPCA-1 | Another IκB kinase inhibitor | Exhibits anti-inflammatory properties |
CAY10603 | Inhibits NF-κB signaling | Shows selective toxicity towards cancer cells |
IMD-0354 is unique due to its specific binding affinity for IκB kinase beta and its dual role as a modulator of glutamine metabolism, which distinguishes it from other inhibitors that primarily focus on NF-κB signaling alone .
IMD-0354, chemically known as N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, has been extensively studied for its effects on Inhibitor of Nuclear Factor Kappa B Kinase Beta activity. However, research findings present a complex picture regarding its direct enzymatic inhibition capabilities [1].
Direct enzyme assays using recombinant human Inhibitor of Nuclear Factor Kappa B Kinase Beta revealed that IMD-0354 demonstrates minimal direct enzymatic inhibition, with inhibitory concentration values exceeding 100 micromolar and showing only 5.43 percent inhibition at this concentration [1]. This finding challenges earlier assumptions about IMD-0354 functioning as a direct Inhibitor of Nuclear Factor Kappa B Kinase Beta inhibitor. Similarly, the compound showed limited activity against related kinases, including Inhibitor of Nuclear Factor Kappa B Kinase Alpha (3.45 percent inhibition at 100 micromolar), Inhibitor of Nuclear Factor Kappa B Kinase Epsilon (30.5 percent inhibition at 100 micromolar), and Nuclear Factor Kappa B Inducing Kinase (13.8 percent inhibition at 100 micromolar) [1].
Despite the lack of direct enzymatic inhibition, IMD-0354 demonstrates potent cellular effects on Nuclear Factor Kappa B signaling pathways. In cellular assays measuring Inhibitor of Nuclear Factor Kappa B Alpha degradation in Jurkat cells, IMD-0354 exhibited an inhibitory concentration of 0.218 ± 0.007 micromolar [1]. This cellular potency suggests that IMD-0354 may function through indirect mechanisms rather than direct Inhibitor of Nuclear Factor Kappa B Kinase Beta enzyme inhibition.
The compound effectively blocks Nuclear Factor Kappa B nuclear translocation and attenuates myocardial ischemia reperfusion injury by decreasing expression of adhesion molecules Intercellular Adhesion Molecule 1 and P-selectin while inhibiting cytokine and chemokine production in cardiomyocytes [2]. These effects demonstrate functional inhibition of the Nuclear Factor Kappa B pathway, even in the absence of direct enzymatic targeting.
IMD-0354 exerts significant modulatory effects on the Nuclear Factor Kappa B signaling cascade through multiple mechanisms. The compound functions as a potent inhibitor of Nuclear Factor Kappa B transcriptional activity, with an inhibitory concentration of 1.2 micromolar for Tumor Necrosis Factor Alpha induced Nuclear Factor Kappa B transcription [3].
In Nuclear Factor Kappa B reporter assays, IMD-0354 demonstrated substantial inhibitory activity in Jurkat cells, reducing activity to 23.48 percent residual activity at 1 micromolar concentration after 6 hours of treatment [1]. The compound's effects vary depending on cell type and Nuclear Factor Kappa B activation status, showing different potencies in constitutively activated versus stimulus-activated Nuclear Factor Kappa B pathways.
The modulation of Nuclear Factor Kappa B signaling by IMD-0354 results in downstream effects on multiple cellular processes. In osteoclast formation studies, the compound blocked Nuclear Factor Kappa B signaling pathway activation, leading to suppression of transcription factors Nuclear Factor of Activated T cells c1 and c-Fos, with decreased expression of osteoclast-related genes [4]. This demonstrates the functional consequences of Nuclear Factor Kappa B pathway modulation by IMD-0354.
Research in diabetic retinopathy models showed that IMD-0354 administration at 30 milligrams per kilogram daily significantly reduced Nuclear Factor Kappa B activation, resulting in preservation of retinal vascular integrity and suppression of retinal Vascular Endothelial Growth Factor expression [5]. These findings illustrate the therapeutic potential of Nuclear Factor Kappa B modulation by IMD-0354 in disease contexts.
A novel mechanism of IMD-0354 action involves its impact on Solute Carrier Family 1 Member 5 glutamine transporter localization at the plasma membrane. High-content screening identified IMD-0354 as a small molecule capable of preventing Solute Carrier Family 1 Member 5 localization to the plasma membrane without affecting cell morphology [6] [7].
From approximately 7,000 small molecules screened, IMD-0354 emerged as the most effective compound for impairing plasma membrane localization of Solute Carrier Family 1 Member 5 [6]. The compound demonstrated dose-dependent effects on Solute Carrier Family 1 Member 5 membrane localization, with screening criteria requiring less than 40 percent plasma membrane intensity activity compared to controls [6].
Importantly, IMD-0354 showed specificity for Solute Carrier Family 1 Member 5, as it did not affect plasma membrane localization of other Solute Carrier family members, including Solute Carrier Family 38 Member 2 and Solute Carrier Family 7 Member 5 [6]. This specificity suggests a targeted mechanism rather than general membrane protein disruption.
The disruption of Solute Carrier Family 1 Member 5 localization by IMD-0354 results in potent inhibition of glutamine uptake. Radiotracer studies using tritiated glutamine demonstrated sustained inhibition of glutamine uptake as early as 15 minutes following IMD-0354 treatment, with effects persisting for 24 hours [6]. This rapid onset and sustained duration indicate efficient disruption of glutamine transport mechanisms.
Overexpression experiments provided further evidence for Solute Carrier Family 1 Member 5 as the primary target, as ectopic expression of Solute Carrier Family 1 Member 5 partially restored glutamine uptake inhibited by IMD-0354, while overexpression of Solute Carrier Family 38 Member 2 did not provide similar rescue effects [6]. These findings establish Solute Carrier Family 1 Member 5 as a key mediator of IMD-0354 effects on glutamine metabolism.
IMD-0354 demonstrates unique dual targeting capabilities, simultaneously affecting both oncogenic signaling pathways and metabolic processes. This dual action creates synergistic effects that enhance its potential as a therapeutic agent for cancer treatment.
The compound targets multiple oncogenic pathways simultaneously. Ribonucleic Acid sequencing analysis identified 480 upregulated and 516 downregulated genes following IMD-0354 treatment, with fold changes greater than 2 and Benjamini-Hochberg corrected p-values less than 0.05 [6]. Top canonical pathways affected include the unfolded protein response, cell cycle regulation, and Deoxyribonucleic Acid damage response pathways [6].
Upstream regulator analysis revealed that IMD-0354 affects key oncogenic regulators including c-Myc and DNA Damage Inducible Transcript 3, which are central to cell cycle control and stress responses [6]. The compound induced cell cycle arrest, specifically increasing the fraction of cells in G1 phase from 40 percent to over 50 percent within the concentration range of 0.32 to 1.25 micromolar [6].
IMD-0354 significantly disrupts cellular metabolism through its effects on glutamine utilization. Gas chromatography mass spectrometry analysis demonstrated decreased intracellular levels of glutamine, glutamate, aspartate, and asparagine following treatment [6]. These changes reflect the compound's ability to disrupt glutamine-dependent biosynthetic pathways essential for tumor cell survival.
The compound attenuates mechanistic Target of Rapamycin Complex 1 signaling, as evidenced by reduced phosphorylation of p70 ribosomal protein S6 kinase 1, a direct substrate of mechanistic Target of Rapamycin Complex 1 [6]. This effect was observed as early as 1 hour after treatment and was sustained over 24 hours, indicating persistent disruption of growth-promoting signaling pathways [6].
In response to glutamine restriction, IMD-0354 treatment enhanced glucose metabolism, resulting in increased lactate generation as a compensatory metabolic route [6]. This metabolic reprogramming demonstrates the cellular attempt to maintain energy production despite glutamine deprivation, highlighting the compound's effectiveness in disrupting primary metabolic pathways.
The dual targeting capability of IMD-0354 creates synergistic antitumor effects. Combination studies with glutaminase 1 or lactate dehydrogenase A inhibitors enhanced melanoma cell death beyond that achieved with single agents [6]. This synergy suggests that simultaneous targeting of multiple metabolic pathways can overcome compensatory mechanisms that limit single-agent efficacy.
In vivo studies demonstrated that IMD-0354 suppressed melanoma growth in xenograft models, confirming the therapeutic relevance of its dual targeting mechanism [6]. The compound's pronounced effects on tumor-derived cell lines compared to non-transformed cells suggest a therapeutic window that could be exploited clinically [6].
Irritant